9(S)-HpOTrE

Description

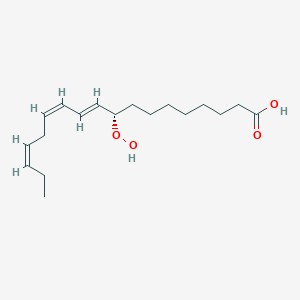

Structure

3D Structure

Properties

IUPAC Name |

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKJTIHNYSIIHW-MEBVTJQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180640 | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111004-08-1 | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111004-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation Pathways of 9 S Hpotre

Precursor Substrate Specificity: α-Linolenic Acid Oxygenation

The primary precursor substrate for the enzymatic formation of 9(S)-HpOTrE is α-linolenic acid (ALA), an 18-carbon polyunsaturated fatty acid with three double bonds. caymanchem.commedchemexpress.comlabscoop.combioscience.co.uktebubio.comchemicalbook.com The oxygenation of ALA is the initial step in the lipoxygenase pathway, leading to the formation of hydroperoxy derivatives. researchgate.netmdpi.com Exposure of ALA to oxygen can also lead to its oxidation and the accumulation of oxylipins like this compound, even through non-enzymatic processes, although enzymatic pathways are typically responsible for the controlled and specific production of these compounds. researchgate.net

Enzymatic Catalysis by Lipoxygenases

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. nih.gov The position of oxygen insertion is determined by the specific LOX isoform. Several types of lipoxygenases are involved in the formation of this compound.

5-Lipoxygenase-Mediated Production

This compound is reported to be produced by the action of 5-lipoxygenase (5-LO) on α-linolenic acid. caymanchem.commedchemexpress.comlabscoop.combioscience.co.uktebubio.comchemicalbook.com While 5-LO is traditionally known for its role in the metabolism of arachidonic acid to leukotrienes, some sources indicate its involvement in the initial oxygenation of ALA to form this compound. researchgate.net

15-Lipoxygenase Pathway Derivation

This compound can also be produced from ALA via the 15-lipoxygenase (15-LOX) pathway. researchgate.netmdpi.com In this pathway, 15-LOX can catalyze the formation of both 9S- and 13S-hydroperoxy-octadecatrienoic acids from ALA. researchgate.netmdpi.com Further metabolism of this compound can occur, including oxidation by human 15-LOX-2 into 9,16-DiHOTrE. acs.orgportlandpress.com

Plant-Specific Lipoxygenase Activities (e.g., Potato Tuber, Soybean LOX)

Plant lipoxygenases play a pivotal role in oxylipin biosynthesis, converting fatty acids to hydroperoxides. researchgate.net Different plant LOXs exhibit distinct positional specificities when acting on ALA.

Potato Tuber LOX: Lipoxygenase from potato tubers has been shown to specifically oxygenate the 9-position of linoleic acid. caymanchem.com Similarly, potato tuber LOX can catalyze the double hydroperoxidation of α-linolenic acid. caymanchem.com Potato and soybean LOXs can further oxidize this compound, leading to the formation of 9,16-dihydroperoxy acid. caymanchem.commedchemexpress.comlabscoop.combioscience.co.uk

Soybean LOX: Soybean lipoxygenase, particularly soybean LO-2, can catalyze the formation of both 9- and 13-HpOTrE from esterified α-linolenic acid, although it primarily converts ALA into its 13-oxygenated derivative, 13S-HpOTrE, with 9S-HpOTrE formed to a smaller extent. mdpi.comcaymanchem.com Incubation of soybean seedling biomembranes with soybean LO-2 resulted in a 9- to 13-HpOTrE molar ratio of approximately 1:10. caymanchem.com this compound can also serve as a substrate for soybean LOs, potentially leading to suicide inactivation of the enzyme. caymanchem.commedchemexpress.comlabscoop.combioscience.co.uk

| Plant Source | Primary Product from ALA | Secondary Product (minor) from ALA | Further Metabolism of this compound |

| Potato Tuber | 9S-HpOTrE (from LA) | 9S-HpOTrE (from ALA) | 9,16-dihydroperoxy acid |

| Soybean (LO-2) | 13S-HpOTrE | 9S-HpOTrE | 9,16-dihydroperoxy acid (potential suicide substrate) |

Fungal Dioxygenase-Allene Oxide Synthase Fusion Proteins (9S-DOX-AOS)

Some fungi, including the plant pathogen Fusarium oxysporum, possess dioxygenase (DOX)-cytochrome P450 (CYP) fusion proteins that can metabolize fatty acids. nih.govnih.gov A specific enzyme in Fusarium oxysporum, designated 9S-DOX-AOS, has both 9S-DOX and allene (B1206475) oxide synthase (AOS) activities. nih.gov This enzyme can oxidize 18:3n-3 (ALA) to the 9-hydroperoxide (9-HPOTrE) as the main product. nih.gov The AOS activity of 9S-DOX-AOS is stereospecific for 9- and 11-hydroperoxides with S configurations and can sequentially transform 9-hydroperoxides to allene oxides. nih.gov

Regio- and Stereospecificity of 9(S)-Hydroperoxide Formation

The formation of this compound is a regio- and stereospecific process, meaning that the hydroperoxy group is specifically introduced at the C-9 position with an S configuration. researchgate.netbiocompare.com Lipoxygenases typically catalyze the stereospecific hydrogen atom removal in a bis-allylic position, followed by the insertion of molecular oxygen. nih.gov While the general rule for oxygenation by LOXs is antarafacial hydrogen abstraction and oxygen insertion, some exceptions exist, such as certain fungal LOXs. nih.govresearchgate.net The stereospecificity of hydroperoxide formation can be influenced by specific amino acid residues in the active site of the lipoxygenase. nih.gov For instance, mutations in the active site of manganese lipoxygenase can alter the stereochemistry of hydroperoxide products. nih.gov

Non-Enzymatic Generation Mechanisms, including Autoxidation and Photooxidation

In addition to enzymatic pathways, this compound and other fatty acid hydroperoxides can be generated through non-enzymatic mechanisms, primarily autoxidation and photooxidation. acs.orgescholarship.org These processes involve the reaction of polyunsaturated fatty acids with reactive oxygen species or light, leading to lipid peroxidation.

Autoxidation is a radical-mediated chain reaction that occurs when PUFAs are exposed to oxygen. It is initiated by the abstraction of a hydrogen atom from a bis-allylic carbon, forming a carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide. Autoxidation of ALA can lead to the formation of various hydroperoxy isomers, including 9-HpOTrE, often as a mixture of stereoisomers (both S and R) and positional isomers (e.g., 13-HpOTrE), as the radical intermediates can rearrange. researchgate.net The process is influenced by factors such as temperature, presence of pro-oxidant metals, and antioxidants.

Photooxidation involves the reaction of PUFAs with singlet oxygen (¹O₂), an excited state of molecular oxygen. Singlet oxygen can react directly with double bonds in a concerted reaction known as the "ene" reaction, forming hydroperoxides with a shift in the double bond position. Photooxidation of ALA can also yield hydroperoxy fatty acids, including isomers of HpOTrE. researchgate.net This process is typically initiated by photosensitizers that absorb light energy and transfer it to molecular oxygen to generate singlet oxygen.

While enzymatic reactions catalyzed by lipoxygenases are generally stereo- and regioselective, producing specific hydroperoxy isomers like this compound, non-enzymatic processes like autoxidation and photooxidation tend to be less selective, generating a mixture of isomers. annualreviews.orgresearchgate.net The relative contribution of enzymatic versus non-enzymatic pathways to the total pool of HpOTrE can depend on the biological system and the conditions. For instance, in stressed or damaged tissues, non-enzymatic lipid peroxidation might contribute significantly to hydroperoxide formation.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound) | 6450029 |

| alpha-Linolenic acid (ALA) | 5280934 |

| Linoleic acid (LA) | 5280934 |

| 9-Lipoxygenase (9-LOX) | - |

| 13-Lipoxygenase (13-LOX) | - |

| 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-octadecadienoic acid (Fulgidic acid) | - |

| Singlet oxygen | 23537 |

This compound, formally known as (9S,10E,12Z,15Z)-9-hydroperoxy-10,12,15-octadecatrienoic acid, is a significant oxylipin derived from alpha-linolenic acid (ALA). This compound serves as a crucial intermediate in various metabolic processes, particularly within plants, where oxylipins are integral to developmental regulation and defense responses.

Metabolic Transformations and Downstream Product Profiles of 9 S Hpotre

Enzymatic Reduction to Hydroxylated Derivatives: 9(S)-HOTrE

A primary metabolic fate of 9(S)-HpOTrE is its enzymatic reduction to the corresponding hydroxylated derivative, 9(S)-HOTrE (9(S)-hydroxy-10E,12Z,15Z-octadecatrienoic acid). nih.govnih.gov This conversion involves the reduction of the hydroperoxy group at the C-9 position to a hydroxyl group. This reaction is often catalyzed by peroxygenase enzymes or the inherent peroxidase activity of some LOXs. nih.govnih.gov The resulting 9(S)-HOTrE is a less reactive molecule compared to its hydroperoxy precursor and serves as a branching point for further metabolic pathways. nih.govnih.gov Studies have shown that 9S-HOTrE can be generated from ALA via the 15-lipoxygenase pathway and is readily reduced from 9S-HpOTrE. nih.govnih.gov

Further Oxidative Metabolism

Beyond simple reduction, this compound and its hydroxylated product, 9(S)-HOTrE, can undergo further oxidative metabolism, leading to the formation of more complex oxygenated lipids, including dihydroperoxides, ketones, and dihydroxylated metabolites.

Dihydroperoxide Formation (e.g., 9,16-Dihydroperoxy Acid)

This compound can serve as a substrate for further oxygenation by LOX enzymes, resulting in the formation of dihydroperoxy fatty acids. thegoodscentscompany.commetabolomicsworkbench.orgnih.gov A notable example is the formation of 9,16-dihydroperoxy acid. thegoodscentscompany.commetabolomicsworkbench.orgnih.gov This process involves the introduction of a second hydroperoxy group onto the octadecatrienoic acid backbone. This transformation has been observed with plant LOXs, such as those from soybean and potato, utilizing this compound as a substrate. thegoodscentscompany.commetabolomicsworkbench.orgnih.gov

Ketone Generation (e.g., 9-oxo-OTrE)

Oxidation of the hydroxyl group in 9(S)-HOTrE can lead to the formation of a ketone functionality, yielding 9-oxo-OTrE (9-oxo-10E,12Z,15Z-octadecatrienoic acid). nih.govnih.gov This conversion represents a further oxidative step in the metabolism of this compound-derived products. The formation of oxo-fatty acids from their corresponding hydroxy precursors has been demonstrated in various biological systems, including plants and fungi. nih.gov 9-oxo-OTrE is also reported to be produced by the oxidation of 9-HpOTrE.

Dihydroxylated Metabolite Production (e.g., 9,16-DiHOTrE)

Dihydroxylated metabolites can be produced from this compound through different enzymatic routes, including the reduction of dihydroperoxy intermediates or the hydration of epoxide intermediates. One such metabolite is 9,16-DiHOTrE (9,16-dihydroxyoctadecatrienoic acid). nih.govnih.gov The formation of 9,16-DiHOTrE has been observed as a downstream product of this compound metabolism, notably catalyzed by enzymes like human 15-LOX-2. nih.gov Multiple stereoisomers of 9,16-DiHOTrE have been reported and studied. nih.govnih.gov

Diversification via Secondary Enzyme Activities

In addition to the core oxidative and reductive pathways, secondary enzyme activities can diversify the metabolic fate of this compound, leading to the formation of specialized lipids.

Divinyl Ether Synthase Activity

Divinyl ether synthases (DES) are a class of enzymes that catalyze the rearrangement of fatty acid hydroperoxides into divinyl ethers. This compound can be a substrate for DES activity, leading to the formation of divinyl ether products such as colneleic acid. thegoodscentscompany.commetabolomicsworkbench.orgnih.gov This transformation involves a complex rearrangement of the hydroperoxide and the fatty acid carbon backbone, resulting in the characteristic divinyl ether structure. This activity has been identified in various plant tissues, including garlic and potato microsomal fractions. thegoodscentscompany.commetabolomicsworkbench.orgnih.gov

Role of Allene (B1206475) Oxide Synthases (AOS)

Allene Oxide Synthases (AOS) are a class of enzymes, often belonging to the CYP74 family, that catalyze the conversion of fatty acid hydroperoxides into unstable allene oxides. metabolomicsworkbench.orgmitoproteome.orgnih.gov this compound serves as a substrate for specific isoforms of AOS, particularly in plants. nih.gov This enzymatic reaction involves the dehydration of the hydroperoxy group, leading to the formation of a reactive allene oxide intermediate.

While the allene oxide derived from 13S-hydroperoxide of α-linolenic acid is a key intermediate in the biosynthesis of jasmonic acid in plants, the allene oxide formed from this compound follows different metabolic fates. metabolomicsworkbench.orgmitoproteome.orgnih.gov Instead of being channeled into the jasmonate pathway, the allene oxide derived from this compound is highly unstable and undergoes non-enzymatic hydrolysis or cyclization. nih.gov Hydrolysis of this allene oxide yields α- and γ-ketols, while cyclization can lead to the formation of compounds like 12-oxo-phytodienoic acid (10-OPDA), although this is more commonly associated with 13S-hydroperoxide metabolism. nih.gov

Fungal enzymes also exhibit AOS activity towards 9S-hydroperoxides. For instance, a 9S-DOX-AOS fusion protein found in Fusarium oxysporum can convert 9S-hydroperoxides of C18 fatty acids, including those from the α-linolenic acid series, into allene oxides. nih.gov The AOS activity of this fungal enzyme demonstrated stereospecificity for 9- and 11-hydroperoxides with S configurations. nih.gov

Some enzymes can possess dual functionality. The recombinant CYP440A18 from the lancelet (Branchiostoma belcheri) exhibits both epoxy-alcohol synthase and allene oxide synthase activities, converting 9- and 13-hydroperoxides of linoleic and α-linolenic acids into both epoxy alcohols and α-ketols. nih.gov

A summary of transformations involving AOS with this compound is presented below:

| Enzyme Source | Substrate | Product Class | Specific Products Mentioned |

| Specific Plant AOS isoforms | This compound | Allene Oxide | Intermediate, leads to α-ketols, γ-ketols, or 10-OPDA nih.gov |

| Fusarium oxysporum 9S-DOX-AOS | 9S-hydroperoxides (including from α-linolenic acid) | Allene Oxide | Intermediate, leads to hydrolysis products (α- and γ-ketols) nih.gov |

| Branchiostoma belcheri CYP440A18 | 9- and 13-hydroperoxides of linoleic and α-linolenic acids | α-ketols | Specific α-ketols from C18 hydroperoxides nih.gov |

Epoxy-Alcohol Synthase (EAS) Functionality

Epoxy-Alcohol Synthases (EAS) represent another group of CYP74 enzymes involved in the metabolic processing of fatty acid hydroperoxides in plants and other organisms. mitoproteome.orgnih.gov These enzymes catalyze the transformation of fatty acid hydroperoxides into epoxy alcohols. nih.govnih.govuni.lumitoproteome.org

In potato leaves, particle-bound EAS activity has been shown to metabolize 9(S)-hydroperoxide of linoleic acid (9S-HPODE) into epoxy alcohols. mitoproteome.org While this specific study focused on 9S-HPODE, it highlights the general capacity of EAS to utilize 9S-hydroperoxides as substrates, suggesting a similar role for this compound. The epoxy alcohols formed can subsequently undergo further conversion, such as hydrolysis catalyzed by epoxide hydrolases, leading to the formation of trihydroxy fatty acids. mitoproteome.org

Fungal systems also contain EAS enzymes. An epoxy-alcohol synthase has been identified in the rice stem pathogen Magnaporthe salvinii. mitoproteome.org This fungal EAS is involved in the metabolism of 9S-HpODE, producing epoxy alcohols and ultimately triols. mitoproteome.org

As mentioned previously, the lancelet enzyme CYP440A18 exhibits dual EAS and AOS activities, converting 9- and 13-hydroperoxides of C18 fatty acids into epoxy alcohols as well as α-ketols. nih.gov The trihydroxy acids detected as products of CYP440A18 activity are likely the result of the spontaneous hydrolysis of the epoxy alcohol products. nih.gov

Key transformations involving EAS are summarized below:

| Enzyme Source | Substrate | Product Class | Specific Products Mentioned |

| Plant EAS (e.g., in potato leaves) | 9S-hydroperoxides (including 9S-HPODE) mitoproteome.org | Epoxy alcohols | E.g., 10(S),11(S)-epoxy-9(S)-hydroxy-12(Z)-octadecenoate, 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoate (from 9S-HPODE) mitoproteome.org |

| Magnaporthe salvinii EAS | 9S-HpODE mitoproteome.org | Epoxy alcohols, Triols | Epoxy alcohols and triols derived from 9S-HpODE mitoproteome.org |

| Branchiostoma belcheri CYP440A18 | 9- and 13-hydroperoxides of C18 fatty acids nih.gov | Epoxy alcohols | Specific epoxy alcohols from C18 hydroperoxides, which can hydrolyze to trihydroxy acids nih.gov |

Enzyme Inactivation Mechanisms (e.g., Suicide Inactivation of Lipoxygenases)

This compound has been implicated in the inactivation of lipoxygenase enzymes, a process often referred to as suicide inactivation. nih.govlipidmaps.orgnih.govmitoproteome.orgmetabolomicsworkbench.org This phenomenon occurs when this compound acts not only as a substrate for the lipoxygenase but also leads to the irreversible inhibition of the enzyme's activity during the catalytic cycle. nih.govlipidmaps.orgnih.govmitoproteome.orgmetabolomicsworkbench.org

The mechanism underlying the suicide inactivation of lipoxygenases by this compound is thought to involve the formation of an unstable epoxide intermediate. nih.govlipidmaps.orgnih.govmitoproteome.orgmetabolomicsworkbench.org During the lipoxygenation reaction, the enzyme interacts with this compound, and it is hypothesized that an epoxide is generated which then reacts with and modifies the enzyme's active site, rendering it catalytically inactive. nih.govlipidmaps.orgnih.govmitoproteome.orgmetabolomicsworkbench.org

Studies have demonstrated that preincubation of potato lipoxygenase with this compound results in a gradual loss of lipoxygenase activity. uni.lu This effect is not unique to this compound, as other hydroperoxy acids that are substrates for further lipoxygenation can also induce similar inactivation. uni.lu The presence of hemoglobin was observed to abolish the inhibitory effect of these peroxy acids, suggesting a role for reactive oxygen species or intermediates in the inactivation process. uni.lu The unstable epoxide intermediates formed from the peroxy acids are considered the likely culprits responsible for the observed inactivation of potato lipoxygenase. uni.lu

This suicide inactivation mechanism highlights a complex interaction between lipoxygenases and their hydroperoxy fatty acid products like this compound, where the product of the reaction can negatively regulate the enzyme that produced it.

Biological Roles and Physiological Functions of 9 S Hpotre and Its Metabolites

Immunomodulatory and Anti-Inflammatory Effects

ALA and its oxylipins, including 9- and 13-hydroxy-octadecatrienoic acids (9-HOTrE and 13-HOTrE), have demonstrated immunomodulating effects in various mouse and cell models nih.govresearchgate.net. These effects suggest a beneficial role for ALA-rich diets in conditions involving inflammation nih.govresearchgate.net.

Regulation of Pro-inflammatory Cytokine Secretion (e.g., IL-6, IL-1β, TNFα)

Certain ALA oxylipins, such as 9-HOTrE and 13-HOTrE, have been shown to reduce the secretion of pro-inflammatory cytokines like IL-6 and IL-1β in mouse monocyte and adipocyte cell lines nih.govuzh.ch. Treatment of RAW 264.7 cells with 13-HpOTrE and 13-HOTrE specifically reduced the production of pro-inflammatory markers, including IL-1β and TNF-α, following LPS stimulation uzh.chresearchgate.net. This reduction in IL-1β levels was observed to be dose-dependent researchgate.net. Similarly, consecutive treatment of THP-1 macrophages with ALA and LPS led to a dampening of IL-6, TNFα, and IL-1β secretion uzh.ch. While the direct effect of 9(S)-HpOTrE on these cytokines is less explicitly detailed in the provided snippets compared to its hydroxy metabolite (9-HOTrE) or the 13-series oxylipins, its role as a precursor suggests its involvement in these pathways.

Induction of Anti-inflammatory Cytokines (e.g., IL-10)

In addition to reducing pro-inflammatory cytokines, 9-HOTrE and 13-HOTrE have been shown to increase the secretion of the anti-inflammatory cytokine IL-10 in mouse monocyte and adipocyte cell lines nih.govuzh.ch. Treatment with 13-(S)-HPOTrE and 13-(S)-HOTrE increased IL-10 production in LPS-challenged peritoneal macrophages researchgate.net. This induction of IL-10 is a key aspect of their anti-inflammatory activity nih.govuzh.ch.

Modulation of Macrophage Activity and Polarization

ALA oxylipins are known immunomodulators associated with the macrophage pathway mdpi.com. Studies suggest that 9-oxoODE and 9-HpOTrE induce anti-inflammatory effects by reducing macrophage activity mdpi.comnih.gov. Furthermore, ALA-treated macrophages have shown that 18-carbon lipid mediators, including 9(S)- and 13(S)-HOTrEs, are associated with reduced IL-6 production in M1-polarized macrophages and increased IL-10 production, combined with enhanced phagocytosis in M2-polarized macrophages researchgate.net. This indicates a role in modulating macrophage polarization states mdpi.commdpi.com.

Alleviation of Systemic and Localized Inflammatory Responses (e.g., PM10-Induced Lung Inflammation)

9-HpOTrE has been implicated in alleviating inflammatory responses, particularly in the context of PM10-induced lung inflammation. In a mouse model, 9-HpOTrE levels were found to be higher in mice treated with a substance (11,17diHDoPE) that showed anti-inflammatory effects against PM10-induced inflammation mdpi.comnih.govresearchgate.net. These elevated levels of 9-HpOTrE showed a negative correlation with the expression of genes that cause inflammation, including pro-inflammatory cytokine genes like IL-4, IL-1β, and TNF-α mdpi.comnih.govresearchgate.net. This suggests that this compound may play a role in counteracting the inflammatory effects of PM10 exposure in the lungs mdpi.comnih.gov.

Involvement in Oxidative Stress and Redox Homeostasis

This compound is a hydroperoxy fatty acid, a class of molecules inherently linked to oxidative processes caymanchem.commedchemexpress.combiomol.comchembk.com.

Activation of Antioxidant Defense Responses

This compound has been implicated in the activation of antioxidant defense responses. In Caenorhabditis elegans, this compound, as an oxidation product of α-linolenic acid, can trigger biological functions, including the activation of SKN-1. flybase.orgnih.gov SKN-1 is a transcription factor homologous to mammalian Nrf2, which is crucial for activating genes involved in the antioxidant defense response. flybase.orgnih.gov This activation contributes to increased longevity in C. elegans. flybase.orgnih.gov In plants, the activation of antioxidant defense mechanisms is a key strategy for mitigating alterations caused by abiotic stress. lipidmaps.org Melatonin (B1676174) application, for instance, has been shown to alleviate drought-induced oxidative damage by enhancing antioxidant defense mechanisms and scavenging reactive oxygen species (ROS), and this process involves the accumulation of metabolites such as this compound. metabolomicsworkbench.org Lipoxygenases (LOXs), enzymes involved in the production of fatty acid hydroperoxides like this compound, play a crucial role in regulating plant resistance to pests and diseases and serve as key enzymes in plant metabolic processes and jasmonic acid biosynthesis. researchgate.net

Role in Mitigating Cellular Damage

The activation of antioxidant defense mechanisms and the scavenging of reactive oxygen species (ROS) are critical in mitigating cellular damage caused by various stresses, including oxidative stress. lipidmaps.orgmetabolomicsworkbench.org While this compound is involved in the activation of antioxidant responses flybase.orgnih.gov, its accumulation has been observed in plants under stress conditions, suggesting its role as a metabolite within pathways that help mitigate cellular damage. metabolomicsworkbench.org Plant gene expression responses to low-temperature stress are key strategies for mitigating cold damage. lipidmaps.org Studies have shown that under cold stress, there is a notable increase in protective substances and the activities of antioxidant enzymes, which help clear ROS and mitigate osmotic pressure. lipidmaps.org The metabolic pathways activated by substances like melatonin to enhance stress tolerance involve the accumulation of metabolites such as this compound, contributing to the plant's ability to alleviate adverse effects and mitigate cellular damage. metabolomicsworkbench.org

Plant Defense Mechanisms Against Pathogens

Plant oxylipins, derived from the metabolism of polyunsaturated fatty acids, are involved in controlling microbial pathogens. sdsc.edunih.gov The antimicrobial activity of oxylipins suggests their role in plant defense mechanisms. sdsc.edunih.gov

Antimicrobial Activity Against Fungal Pathogens (e.g., Colletotrichum capsici, Rice Blast Fungus)

LOX hydroperoxides, including 9-hydroperoxy octadecatrienoic acid (9-HPOTrE, which is this compound), have demonstrated antimicrobial activity against various fungal pathogens. sdsc.edunih.gov Specifically, 9-HPOTrE showed notable antimicrobial activity against Colletotrichum capsici. sdsc.edu Studies using filter disc assays have illustrated the effectiveness of 9-HPOTrE against C. capsici. sdsc.edunih.gov

Furthermore, 9(S)-HOTrE, a reduced form of this compound, is known to inhibit the spore germination and germ tube elongation of rice blast fungus (Magnaporthe oryzae). frontiersin.org Research has determined the effective dose (ED50) values for 9(S)-HOTrE in inhibiting these processes in rice blast fungus. frontiersin.org

| Compound | Fungal Pathogen | Activity | ED50 (ppm) |

| 9(S)-HOTrE | Rice Blast Fungus | Spore Germination Inhibition | 45 |

| 9(S)-HOTrE | Rice Blast Fungus | Germ Tube Elongation Inhibition | 30 |

Data compiled from search result frontiersin.org.

Additionally, 9-OxoOTrE, a metabolite produced by the oxidation of this compound, also exhibits antimicrobial activity against fungal pathogens. wikipedia.org

Antibacterial Activity Against Plant Pathogenic Bacteria

9-hydroperoxy octadecatrienoic acid (9-HPOTrE) has shown antibacterial activity against various plant pathogenic bacteria. sdsc.edunih.gov In vitro growth inhibition assays have been used to investigate the direct antimicrobial activities of LOX products, including 9-HPOTrE, against a set of plant pathogenic bacteria. sdsc.edunih.gov 9-OxoOTrE, a metabolite of this compound, also demonstrates antimicrobial activity against plant pathogenic microorganisms, including bacteria. wikipedia.org

Inhibition of Spore Germination and Germ Tube Elongation

As mentioned in the context of fungal pathogens, 9(S)-HOTrE, a metabolite of this compound, is an inhibitor of spore germination and germ tube elongation. frontiersin.orgnih.gov This inhibitory effect has been specifically observed against the rice blast fungus, with determined ED50 values for both spore germination and germ tube elongation. frontiersin.org The inhibition of spore germination and germ tube elongation is a crucial aspect of plant defense against fungal invasion, as it prevents the establishment of the pathogen.

Emerging Biological Activities in Specific Organisms

Potential Role in Plant Natural Senescence

In plants, unsaturated fatty acids undergo oxygenation and subsequent modifications through pathways like the jasmonate pathway, leading to the production of plant hormones involved in numerous physiological processes, including senescence, flower development, and responses to environmental stimuli such as herbivory frontiersin.org. Lipoxygenases (LOXs) are key enzymes in these pathways, catalyzing the oxygenation of fatty acids to form oxylipins, which include precursors to the jasmonate family of hormones cdutcm.edu.cn.

This compound is an intermediate product in certain plant oxylipin pathways, originating from the action of 9-LOX or 5-LO on ALA frontiersin.orgresearchgate.netcdutcm.edu.cn. The jasmonate pathway, which utilizes ALA as a precursor and involves enzymatic steps downstream of initial hydroperoxidation, is well-established for its role in regulating plant senescence cdutcm.edu.cnnih.gov. While this compound itself is a product of LOX activity and a precursor to downstream metabolites like jasmonic acid (JA) and methyl jasmonate (MeJA), which are directly implicated in senescence, its precise and dedicated role specifically in the process of natural senescence, independent of its conversion to other jasmonates, is an area of ongoing investigation cdutcm.edu.cnnih.gov. LOX activity in general has been observed to impact plant maturation, senescence, and stress responses cdutcm.edu.cn. Studies have indicated that alterations in LOX expression can influence the accumulation of ALA and its oxylipin products like this compound, suggesting a link between these lipids and developmental processes, though the direct causal role of this compound in triggering or regulating natural senescence requires further specific delineation cdutcm.edu.cn.

Influence on Longevity Pathways (e.g., SKN-1 Activation in C. elegans)

Research in the nematode Caenorhabditis elegans has provided significant insights into the influence of this compound on longevity pathways, particularly through the activation of the SKN-1 transcription factor. α-linolenic acid (ALA) has been shown to extend the lifespan of C. elegans, and this effect is dependent on the activity of both the NHR-49 and SKN-1 transcription factors nih.govwikipedia.orgmpg.de. Importantly, SKN-1 is not directly activated by ALA itself but rather by oxylipin metabolites produced from ALA oxidation, with this compound identified as a key molecule in this process nih.govwikipedia.orgnih.govmpg.de.

Exposure of ALA to air leads to its oxidation and the accumulation of oxylipins, including this compound, which can then trigger biological functions in C. elegans, such as the activation of SKN-1 nih.govflybase.orgwikipedia.orgnih.govmpg.de. SKN-1 is a conserved transcription factor homologous to the mammalian Nrf2, known for its critical role in orchestrating the oxidative stress response and contributing to longevity in C. elegans uni.lumitoproteome.org. SKN-1 functions by activating the expression of genes involved in antioxidant defense nih.govwikipedia.orgnih.gov. Mutants lacking functional SKN-1 exhibit reduced lifespan and increased sensitivity to oxidative stress uni.lu. Conversely, overexpression of SKN-1 can lead to increased lifespan and enhanced oxidative stress resistance uni.lu.

Direct experimental evidence supports the role of this compound in activating SKN-1. Treatment of C. elegans carrying a gst-4p::GFP reporter, a common indicator of SKN-1 transcriptional activity, with this compound resulted in a notable increase in GFP fluorescence, signifying SKN-1 activation nih.govflybase.org. In contrast, treatment with the isomer 13(S)-HpOTrE did not produce this effect, highlighting the specificity of this compound's action nih.govflybase.org.

Further research indicates that while ALA treatment alone extends lifespan, additional supplementation with this compound can further enhance this longevity effect in C. elegans. This suggests that this compound is a significant mediator of ALA-induced lifespan extension through its impact on the SKN-1 pathway.

Effect of this compound Treatment on gst-4p::GFP Fluorescence in C. elegans

| Treatment Group | Relative GFP Fluorescence Intensity |

| Control | Baseline |

| This compound | Significantly Increased |

| 13(S)-HpOTrE | No Significant Change |

Data is based on observations of increased GFP fluorescence in worms treated with this compound compared to control and 13(S)-HpOTrE treatment groups nih.govflybase.org. Statistical significance (P < 0.001) was reported for the increase induced by this compound nih.govflybase.org.

This activation of SKN-1 by this compound contributes to increased stress resistance and, consequently, extended lifespan in C. elegans by upregulating genes involved in detoxification and antioxidant defense mechanisms nih.govwikipedia.orgnih.govuni.lu.

Molecular Mechanisms of Action and Signaling Pathways

Receptor-Mediated Activation

The biological effects of 9(S)-HpOTrE and its metabolites are, in part, mediated through the activation of nuclear receptors, notably the Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptor (PPAR) Activation (e.g., PPAR-γ, PPAR-α)

PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing crucial roles in regulating energy production, lipid metabolism, and inflammation. researchgate.netnih.gov Research indicates that oxylipin metabolites derived from alpha-linolenic acid (ALA), including the hydroxylated forms of HpOTrE like 9- and 13-HOTrE, can activate PPAR-γ. researchgate.netresearchgate.net Activation of PPAR-γ is associated with anti-inflammatory effects and the modulation of lipid metabolism. researchgate.netresearchgate.netnih.gov Specifically, 9(S)-HOTrE, a metabolite of this compound, has been shown to exert anti-inflammatory effects through the activation of PPARα. researchgate.net PPARα activation is known to repress NF-κB signaling, thereby limiting the production of proinflammatory cytokines. researchgate.net Studies in C. elegans also suggest that ALA and its oxylipins, such as this compound, can indirectly activate transcription factors like SKN-1/NRF and directly activate NHR-49/PPARα, impacting gene expression related to longevity. researchgate.net The activation of PPARs by ligands leads to heterodimerization with the retinoid X receptor (RXR) and subsequent regulation of target gene transcription. nih.govnih.govkoreamed.org

Inactivation of Inflammasome Complexes (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by mediating the processing and secretion of proinflammatory cytokines like IL-1β and IL-18. frontiersin.orgjrd.or.kr Studies have demonstrated that 15-lipoxygenase (15-LOX) metabolites of ALA, specifically 13-(S)-HPOTrE and its reduced form 13-(S)-HOTrE, can mediate anti-inflammatory effects by inactivating the NLRP3 inflammasome. researchgate.netresearchgate.netnih.govmdpi.com This inactivation has been shown to be dependent on the PPAR-γ pathway. researchgate.netresearchgate.netnih.gov While the direct effect of this compound on inflammasome inactivation has been less extensively studied compared to its 13(S) isomer, both 9- and 13-HOTrE have been reported to reduce pro-inflammatory cytokine secretion and increase anti-inflammatory cytokine secretion, effects partly mediated through PPAR activation. researchgate.net This suggests a potential, albeit indirect or less characterized, role for this compound or its metabolites in influencing inflammasome activity, likely linked to PPAR pathways.

Regulation of Gene Expression and Transcriptional Repression (e.g., NF-κB Signaling)

This compound and its derivatives can influence gene expression through various mechanisms, including the modulation of transcription factors like NF-κB. NF-κB is a critical transcription factor involved in the regulation of numerous genes, particularly those related to inflammatory and immune responses. nih.govmdpi.commdpi.comfrontiersin.org Activation of PPARα by 9(S)-HOTrE has been shown to repress NF-κB signaling, thereby limiting the production of proinflammatory cytokines. researchgate.net Omega-3 fatty acids and their metabolites, including those derived from ALA, can reduce the expression of proinflammatory cytokines and inhibit NF-κB activation. researchgate.netmdpi.com Furthermore, 15-LOX metabolites of ALA, such as 13-(S)-HPOTrE and 13-(S)-HOTrE, have been found to inhibit the translocation of NF-κB to the nucleus, a key step in NF-κB activation. researchgate.net PPAR-γ activation can also lead to the transrepression of inflammatory response genes. mdpi.com In plants, the accumulation of this compound has been linked to changes in the expression of genes involved in alpha-linolenic acid metabolism and plant defense, highlighting its role in influencing gene regulatory networks. caymanchem.commdpi.com

Occurrence and Distribution in Diverse Biological Systems

Presence in Mammalian Biological Fluids and Tissues

Research has shown the presence of 9(S)-HpOTrE in mammalian biological fluids, particularly in plasma. Studies in postpartum dairy cows have detected this compound in plasma samples. Elevated concentrations of this compound were observed in cows experiencing elevated systemic inflammation compared to healthy cows dntb.gov.uaresearchgate.netresearchgate.net. Specifically, cows in a high-inflammation group showed increased plasma concentrations of this compound dntb.gov.uaresearchgate.netresearchgate.net. Another study on postpartum dairy cows categorized by systemic inflammatory grades also analyzed plasma oxylipin profiles, noting decreased plasma concentrations of 9(S)-HOTrE (a metabolite of this compound) in certain inflammatory categories nih.gov. While this study primarily focused on 9(S)-HOTrE, it contextualizes the presence of ALA-derived oxylipins like this compound in dairy cow plasma under inflammatory conditions nih.gov.

Interactive Table 1: Detection of this compound in Mammalian Biological Fluids

| Species | Biological Fluid/Tissue | Condition Studied | Observation |

| Dairy Cow | Plasma | Elevated Systemic Inflammation | Increased concentrations detected |

| Dairy Cow | Plasma | Different Inflammatory Grades | Present; concentrations varied with grade* |

*Note: One study primarily reported on 9(S)-HOTrE, a metabolite of this compound, in different inflammatory grades of dairy cow plasma, implying the presence and metabolism of this compound nih.gov.

Detection in Plant Species and Tissues

This compound has been identified in various plant species and tissues, often linked to the activity of plant lipoxygenases. It is a product of the oxygenation of alpha-linolenic acid by 9-lipoxygenase caymanchem.commedchemexpress.com.

In potato tubers, 9-hydroperoxyoctadecatrienoic acid (9-HPOTrE), which includes the 9(S) stereoisomer, is a major lipoxygenase product, particularly in response to injury or infection nih.gov. Its formation is more prominent in injured or infected potato tubers compared to control tubers, where 9-HPODE is the major product nih.gov. High nitrogen levels in potato tubers have also been associated with the significant accumulation of this compound nih.govresearchgate.net.

Glechoma hederacea leaves have been found to contain 9(S)-HOTrE, a metabolite derived from this compound, predominantly localized in cellular ester lipids caymanchem.combertin-bioreagent.com. While this compound itself is the hydroperoxy precursor, its presence is implied by the detection of its hydroxy derivative caymanchem.combertin-bioreagent.com.

Studies on cereal grasses, including wheat, barley, rye, and triticale, have detected this compound in tender leaves biorxiv.orgscispace.com. It was found at high levels in all studied cereal grass species and was simultaneously detected with 9(S)-HOTrE and 9(S)-HpODE biorxiv.org. Rye and triticale, in particular, were noted to be rich in this compound biorxiv.org.

In coconut seedlings, this compound has been detected, and its levels were found to be significantly down-regulated under potassium deficiency conditions frontiersin.org. Conversely, certain genetic manipulations involving LCAT3 positively regulated this compound levels in coconut seedlings mdpi.com.

Marine macroalgae are also known sources of oxylipins, including hydroperoxy fatty acids derived from C18 polyunsaturated fatty acids mdpi.comnih.gov. Studies on the marine green alga Ulva conglobata have described the enantioselective formation of 9R-hydroperoxyoctadecatrienoic acid (9R-HpOTrE) and 9R-hydroperoxyoctadecadienoic acid (9R-HpODE) following incubation with a crude enzyme extract, suggesting the presence of 9-lipoxygenase activity nih.govresearchgate.net. While this specifically mentions the R stereoisomer, it indicates the potential for 9-hydroperoxy-octadecatrienoic acid formation in macroalgae. Another study broadly mentions the occurrence of 9(S)-HETE and 9,15-diHETE in marine macroalgae, highlighting the presence of 9-oxygenated lipids in this group researchgate.net.

Interactive Table 2: Detection of this compound in Plant Species and Tissues

| Plant Species/Tissue | Specific Tissue/Part | Condition Studied | Observation |

| Potato | Tubers | Injury/Infection | Major lipoxygenase product |

| Potato | Tubers | High Nitrogen Levels | Significant accumulation |

| Glechoma hederacea | Leaves | N/A | Implied by presence of 9(S)-HOTrE metabolite |

| Cereal Grasses | Tender Leaves | N/A | Detected at high levels in wheat, barley, rye, triticale |

| Coconut | Seedlings | Potassium Deficiency | Significantly down-regulated |

| Coconut | Seedlings | LCAT3 overexpression | Positively regulated |

| Marine Macroalgae | N/A | N/A | Potential for formation (9R stereoisomer reported) nih.govresearchgate.net |

Identification in Fungal and Microbial Metabolomes

This compound and related oxylipins have been identified in the metabolomes of various fungi and microorganisms.

In Fusarium oxysporum, a plant pathogenic fungus, enzymes capable of producing 9-hydroperoxy fatty acids have been characterized. A fusion protein with 9S-dioxygenase (9S-DOX) and allene (B1206475) oxide synthase (AOS) activities was found to oxidize alpha-linolenic acid (18:3n-3) to 9-hydroxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HOTrE), with traces of 11-HOTrE and polar metabolites, indicating the initial formation of this compound nih.gov. Another enzyme in F. oxysporum, an iron-containing 13(S)-lipoxygenase (FoxLOX), primarily oxidizes C18-polyunsaturated fatty acids to 13S-hydroperoxy derivatives, but further metabolism of ALA-derived hydroperoxy products has been observed acs.orgplos.org. While FoxLOX is a 13S-LOX, other enzymes like a manganese lipoxygenase (MnLOX) in F. oxysporum can oxidize ALA to 11-HPOTrE and traces of 9S-HPOTrE uniprot.orgswisslipids.org.

Magnaporthe salvinii, a rice stem pathogen, contains a fungal 9(S)-Mn-LOX that generates 9(S)-HpODE from LA and metabolizes ALA with some positional specificity into 9(S)-, 11(R)-, or 13(R)-HpOTrE acs.orgswisslipids.org. The 9S-MnLOX of Magnaporthe salvinii secretes a lipoxygenase that selectively isomerized 9S-HPODE but did not transform 9S-HPOTrE in one study diva-portal.org. However, other research indicates that the 9S-MnLOX of M. salvinii oxidizes 18:3n-3 to 9S-, 11-, and 13R-hydroperoxides nih.gov.

Aspergillus ochraceus, a fungus known for producing ochratoxin A, has been studied for its oxylipin profiles. While much of the research focuses on hydroxyoctadecadienoic acids (HODEs) like 9-HODE and 13-HODE as quorum sensing molecules, the alpha-linolenic acid metabolism pathway is also present mdpi.comnih.gov. The expression of the acyl-CoA oxidase gene in this pathway was upregulated, although this was not directly associated with increased production of this compound and 13(S)-HpOTrE in one study mdpi.com. However, autoxidation of alpha-linolenic acid in the presence of air has been suggested to predominantly form this compound in Aspergillus species researchgate.net.

Interactive Table 3: Identification of this compound in Fungal and Microbial Metabolomes

| Organism | Type | Context/Enzymes Involved | Observation |

| Fusarium oxysporum | Fungus | 9S-DOX-AOS fusion protein | Produces 9-HOTrE from ALA, implying this compound precursor |

| Fusarium oxysporum | Fungus | MnLOX | Oxidizes ALA to 11-HPOTrE and traces of 9S-HPOTrE |

| Magnaporthe salvinii | Fungus | 9S-Mn-LOX | Metabolizes ALA into 9(S)-, 11(R)-, or 13(R)-HpOTrE |

| Aspergillus ochraceus | Fungus | Alpha-linolenic acid metabolism pathway | Potential formation via autoxidation of ALA |

Advanced Analytical Methodologies for 9 S Hpotre Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 9(S)-HpOTrE from complex mixtures, enabling its subsequent identification and measurement. The choice of chromatographic technique is dictated by the specific research question, whether it is for purification, isomer separation, or quantitative profiling.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of lipid hydroperoxides like this compound. By utilizing a liquid mobile phase and a solid stationary phase, HPLC separates compounds based on their physicochemical properties. For hydroperoxy polyunsaturated fatty acids, HPLC is often coupled with UV detection, as the conjugated diene structure within this compound exhibits a characteristic UV absorbance maximum around 236 nm caymanchem.com. This property allows for the detection and preliminary quantification of the compound during the separation process. Both normal-phase and reversed-phase modes are employed to achieve different separation goals.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures. For lipidomics studies involving this compound and related metabolites, UHPLC is particularly advantageous as it can resolve a large number of analytes in a single run metabolomics.se. When coupled with mass spectrometry, UHPLC-MS/MS provides a powerful platform for the quantitative profiling of lipid mediators in various biological samples, such as plasma caymanchem.com. The enhanced peak capacity and efficiency of UHPLC are critical for separating this compound from its isomers and other interfering substances.

Both normal-phase (NP) and reversed-phase (RP) chromatography are extensively used in the analysis of this compound, each offering unique advantages.

Normal-Phase (NP) Chromatography: NP-HPLC typically uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). This technique is exceptionally effective for separating structural isomers, including geometric and positional isomers of hydroperoxy fatty acids researchgate.net. For this compound, NP-HPLC is the method of choice for distinguishing it from other HpOTrE isomers and for separating diastereomers after chemical modification.

Reversed-Phase (RP) Chromatography: RP-HPLC is the most common mode of liquid chromatography. It employs a non-polar stationary phase (often C18-silica) and a polar mobile phase (such as mixtures of water, methanol, and acetonitrile). Separation is based on hydrophobicity. RP-HPLC and RP-UHPLC are widely used for the quantitative analysis of this compound in biological extracts, providing robust and reproducible separation from other lipids based on acyl chain length and degree of unsaturation metabolomics.seresearchgate.net.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Polarity | Mobile Phase Polarity | Primary Application for this compound | Key Advantage |

|---|---|---|---|---|

| Normal-Phase (NP) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Isopropanol) | Isomer separation (positional, geometric) | Excellent resolution of stereoisomers |

| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Methanol/Acetonitrile) | Quantification and profiling in complex mixtures | High reproducibility and robustness |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable technique for the definitive identification and precise quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte.

Tandem mass spectrometry (MS/MS), or MS², is a powerful technique used to determine the structure of an analyte. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. For this compound, which has a molecular weight of 310.4 g/mol , analysis is typically performed in negative ion mode, where it is detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 309.2 nih.gov.

When the [M-H]⁻ precursor ion of this compound is subjected to collision-induced dissociation, it breaks apart in a predictable manner, yielding specific product ions. The fragmentation pattern is characteristic of the position of the hydroperoxy group and the double bonds, allowing for its structural confirmation. For instance, cleavage adjacent to the hydroperoxy group provides key diagnostic fragments that help differentiate it from other isomers like 13-HpOTrE researchgate.netnih.gov. Experimental data shows that the precursor ion at m/z 309.2 yields a prominent product ion at m/z 209.0, among others, which is instrumental in its identification nih.gov.

The combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides the highest degree of selectivity and sensitivity for the analysis of this compound in complex biological samples. The chromatographic system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification researchgate.netnih.gov.

LC-MS/MS profiling often utilizes the Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. This approach is highly selective and allows for accurate quantification even at very low concentrations. For this compound, a typical MRM transition would monitor the fragmentation of the precursor ion (m/z 309.2) to a specific product ion (e.g., m/z 209.0) nih.govmdpi.com. This targeted analysis minimizes interference from the sample matrix, making LC-MS/MS the gold standard for profiling and quantifying this compound and other oxylipins in research researchgate.net.

Table 2: Mass Spectrometry Parameters for this compound Identification

| Parameter | Description | Typical Value / Observation | Reference |

|---|---|---|---|

| Ionization Mode | Method for generating ions | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| Precursor Ion [M-H]⁻ | Mass-to-charge ratio of the deprotonated molecule | m/z 309.2071 | nih.gov |

| Collision Energy | Energy used to induce fragmentation in MS/MS | 45-50 V (instrument dependent) | nih.gov |

| Key Product Ions (MS/MS) | Characteristic fragments used for identification | m/z 209.0, m/z 151.1, m/z 136.9 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful analytical tool for the structural characterization and quantification of fatty acid derivatives. However, the direct analysis of hydroperoxy polyunsaturated fatty acids like this compound is challenging due to their thermal instability and low volatility. Consequently, a multi-step sample preparation protocol is required, which typically involves the reduction of the hydroperoxy group to a more stable hydroxyl group, followed by derivatization to increase volatility.

The common workflow for GC-MS analysis of this compound includes:

Reduction: The hydroperoxide moiety of this compound is first reduced to a hydroxyl group, converting it to its corresponding hydroxy fatty acid, 9(S)-HOTrE (9(S)-hydroxyoctadecatrienoic acid). This step is critical to prevent thermal degradation in the GC inlet and column.

Esterification: The carboxylic acid group is often converted to a methyl ester (FAME) to further increase volatility.

Derivatization: The stable hydroxyl group is then derivatized, most commonly through silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This TMS derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized 9(S)-HOTrE from other components in the mixture based on its retention time on a capillary column. The separated compound then enters the mass spectrometer, which bombards it with electrons (Electron Ionization - EI) or uses a softer ionization technique. This causes the molecule to fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. Key fragment ions in the EI mass spectrum of TMS-derivatized hydroxy fatty acids are generated by α-cleavage on either side of the carbon atom bearing the OTMS group, allowing for the precise determination of the original hydroxyl position.

| Parameter | Description |

|---|---|

| Column | DB-23 (50%-cyanopropyl)-methylpolysiloxane or similar polar capillary column (e.g., 30-60 m length, 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 80-150°C, ramped to 280°C at 5-10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) |

Integration with Multi-Omics Approaches

To fully understand the biological significance of this compound, its analysis is increasingly integrated into broader "multi-omics" frameworks. This systems biology approach combines data from various molecular levels—lipids (lipidomics), metabolites (metabolomics), and proteins (proteomics)—to build a comprehensive picture of cellular processes and discover novel biomarkers.

Targeted Lipidomics and Oxylipin Profiling

Targeted lipidomics focuses on the measurement of a specific, predefined set of lipid molecules, such as the oxylipins, which is the class of molecules that includes this compound. This approach offers high sensitivity and specificity for quantifying low-abundance bioactive lipids. The predominant technology for this purpose is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govwaters.comwaters.com

This methodology allows for the simultaneous profiling of dozens to hundreds of oxylipins from a single sample. waters.comnih.gov The process typically involves:

Sample Preparation: Extraction of lipids from the biological matrix (e.g., plasma, tissue) using solid-phase extraction (SPE) to isolate the oxylipins and remove interfering substances like phospholipids. nih.govwaters.com

Chromatographic Separation: UPLC with a reverse-phase C18 column separates the various oxylipin isomers, including the different positional and stereoisomers of HpOTrE. nih.gov

Mass Spectrometry Detection: A tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode is used for detection. waters.com Each oxylipin is identified and quantified based on its specific retention time and its unique precursor-to-product ion transition.

By profiling a wide array of oxylipins, researchers can analyze the metabolic pathways upstream and downstream of this compound, providing context to its fluctuations. For instance, an increase in this compound can be assessed alongside changes in its precursor (α-linolenic acid) and its downstream metabolites, offering insights into the activity of specific enzyme pathways like lipoxygenases.

| Parameter | Description |

|---|---|

| LC System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phases | A: Water with 0.02% acetic acid; B: Acetonitrile/Methanol with 0.02% acetic acid |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Solid-Phase Extraction (SPE) |

Metabolomics and Proteomics for Comprehensive Biomarker Discovery

Integrating targeted lipidomics data with untargeted metabolomics and proteomics is a powerful strategy for comprehensive biomarker discovery. While oxylipin profiling reveals changes in specific signaling lipids, metabolomics provides a snapshot of a wide range of small-molecule metabolites (e.g., amino acids, sugars, organic acids), and proteomics quantifies the abundance of thousands of proteins.

The integrative workflow involves:

Parallel Data Acquisition: Samples from the same subjects or experimental conditions are analyzed using UPLC-MS/MS for oxylipins (including this compound), high-resolution mass spectrometry for global metabolomics, and separate LC-MS/MS platforms for proteomics.

Statistical Integration: Advanced statistical and bioinformatics tools are used to combine these large datasets. Correlation networks can be constructed to identify relationships between the levels of this compound and specific proteins or other metabolites.

Pathway Analysis: The correlated molecules are then mapped to known biochemical pathways. This can reveal how changes in this compound are linked to broader metabolic or signaling pathway dysregulation. For example, an elevation in this compound might correlate with increased expression of inflammatory proteins (identified by proteomics) and shifts in central energy metabolism (identified by metabolomics).

This multi-omics approach enables researchers to move beyond simply measuring this compound levels and toward understanding its functional role in a larger biological system. By linking this specific lipid mediator to changes in proteins and metabolites, it is possible to identify robust, multi-faceted biomarker signatures for disease diagnosis, prognosis, or response to therapy.

Current Research Frontiers and Future Directions for 9 S Hpotre Studies

Elucidation of Undiscovered Biosynthetic and Metabolic Enzymes

The biosynthesis of 9(S)-HpOTrE is primarily associated with the action of lipoxygenase (LOX) enzymes on α-linolenic acid. medchemexpress.comcaymanchem.comnih.govmdpi.com Specifically, 5-lipoxygenase (5-LO) has been identified as an enzyme that produces this compound from ALA. medchemexpress.comcaymanchem.com In plants, various LOX enzymes are responsible for oxidizing polyunsaturated fatty acids to oxylipins, with different LOX types leading to oxidation at different positions on the fatty acid chain depending on substrate orientation in the enzyme pocket. mdpi.com For instance, potato tuber LOX mainly generates this compound from ALA, while soybean LOX primarily produces the 13-oxygenated derivative, 13(S)-HpOTrE, with a smaller amount of this compound. nih.gov

Beyond the initial LOX-mediated formation, this compound can undergo further metabolic transformations. In plants, it can be metabolized to colnelenic acid by divinyl ether synthase activity found in organisms like garlic and potato. medchemexpress.comcaymanchem.com It also serves as a substrate for further oxidation by LOXs, leading to the formation of dihydroperoxy acids like 9,16-dihydroperoxy acid. medchemexpress.comcaymanchem.com Human recombinant 15-LOX-2 can metabolize 9(S)-HOTrE (a reduced form of this compound) to the dihydroxylated metabolite 9,16-dihydroxyoctadecatrienoic acid (9,16-DiHOTrE). nih.gov

Future research frontiers in this area include the comprehensive identification and characterization of all enzymatic pathways involved in the biosynthesis and metabolism of this compound across different biological systems, including mammals, plants, bacteria, and fungi. acs.orgescholarship.org While LOX and CYP (Cytochrome P450) enzymes are known to be involved in octadecanoid metabolism, the specific enzymes and their isoforms responsible for all transformation steps of this compound and its derivatives are not fully elucidated. mdpi.combioinformation.netresearchgate.netgithub.iobiotransformer.ca Understanding the stereospecificity and catalytic mechanisms of these enzymes remains a key area of investigation. mdpi.comacs.org

Comprehensive Profiling of this compound and its Derivatives in Novel Biological Systems and Stress Conditions

Profiling the levels of this compound and its metabolites in diverse biological systems and under various stress conditions is crucial for understanding their physiological roles. Recent studies have begun to explore the presence and changes in this compound concentrations in different contexts.

For example, in postpartum dairy cows, elevated systemic inflammation was associated with increased circulating plasma concentrations of this compound, along with its derivatives 9(S)-HOTrE and 9-OxoOTrE, and 13(S)-HpOTrE. nih.gov This suggests a potential role for these oxylipins in the inflammatory response in this system.

In plants, this compound accumulation has been observed under specific conditions. High nitrogen levels in potato stolons led to a significant accumulation of this compound and 13(S)-HpOTrE, affecting the balance between plant growth and defense. researchgate.net In eggplant seedlings, exogenous melatonin (B1676174) treatment under salt stress activated the α-linolenic acid metabolism pathway, promoting the accumulation of metabolites including this compound. frontiersin.org These findings highlight the involvement of this compound in plant responses to environmental stress.

Furthermore, this compound has been identified in oleaginous algae like Chlorella sp. under nitrogen-limitation conditions, with a notable increase in its accumulation. biofueljournal.com This suggests a potential role in lipid metabolism and stress response in algae.

Future research should expand profiling efforts to a wider range of organisms and stress conditions, including different types of biotic and abiotic stresses in plants, various inflammatory and pathological states in mammals, and diverse microbial systems. Advanced metabolomics techniques will be essential for comprehensively identifying and quantifying this compound and its numerous potential derivatives.

Here is a table summarizing some findings on this compound levels in different biological systems and conditions:

| Biological System / Condition | Observation Regarding this compound | Reference |

| Postpartum Dairy Cows (High Inflammation) | Increased circulating plasma concentrations | nih.gov |

| Potato Stolons (High Nitrogen Levels) | Significant accumulation | researchgate.net |

| Eggplant Seedlings (Salt Stress + Melatonin) | Accumulation promoted | frontiersin.org |

| Chlorella sp. (Nitrogen-Limitation) | Increased accumulation (4x compared to control) | biofueljournal.com |

Advanced Mechanistic Investigations into Receptor Interactions and Signaling Crosstalk

Understanding how this compound exerts its biological effects requires detailed investigation into its interactions with cellular receptors and its involvement in signaling pathways. While research on the specific receptors for this compound is still developing, studies on related oxylipins provide valuable insights and directions for future work.

Some oxylipins, such as 9-HODE and 13(S)-HODE, are known ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govbiorxiv.org Activation of PPARγ by these compounds has been linked to anti-inflammatory effects and modulation of immune responses. nih.govbiorxiv.org Similarly, 9(S)-HOTrE, a derivative of this compound, has been reported to activate PPARα, leading to the repression of NF-κB signaling and reduced proinflammatory cytokine production. researchgate.net These findings suggest that this compound and its metabolites may exert some of their effects through PPARs.

The interaction of oxylipins with G-protein coupled receptors (GPCRs) is also a significant area of research. While specific GPCR interactions for this compound are yet to be fully elucidated, studies on other oxylipins highlight the potential for such interactions to mediate diverse cellular responses. biorxiv.org

Future mechanistic investigations should focus on:

Identifying the specific cellular receptors that bind this compound and its key metabolites.

Characterizing the binding affinities and downstream signaling cascades triggered by these interactions.

Exploring the crosstalk between this compound-mediated signaling pathways and other major cellular signaling networks, such as those involving NF-κB and other transcription factors. biorxiv.orgresearchgate.net

Utilizing advanced techniques like receptor binding assays, reporter gene assays, and phosphoproteomics to map the intricate signaling events.

Development of Targeted Interventions Based on this compound's Biological Activities

The emerging understanding of this compound's biological activities, particularly its potential anti-inflammatory effects, opens avenues for the development of targeted interventions. nih.gov Research has shown that this compound can reduce nitric oxide (NO) production and the expression of inflammatory markers like inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β in stimulated macrophages by inhibiting NF-κB translocation. nih.gov

Given these findings, future research could explore the therapeutic potential of modulating this compound levels or its downstream signaling pathways. This could involve:

Developing stable synthetic analogs of this compound with enhanced bioavailability and targeted activity.

Identifying compounds that can modulate the activity of enzymes involved in this compound biosynthesis or metabolism to either increase or decrease its levels as needed for therapeutic benefit.

Designing interventions that target the specific receptors or signaling molecules through which this compound exerts its effects.

The development of such interventions requires a deeper understanding of the precise roles of this compound in various physiological and pathological conditions and the identification of specific targets within its metabolic and signaling pathways.

Exploration of Stereoisomeric Specificity in Biological Functions

The stereochemistry of oxylipins is known to be critical for their biological activity. mdpi.com Enzymes involved in oxylipin biosynthesis often exhibit high stereospecificity, producing specific enantiomers. acs.org For 9-hydroperoxyoctadecatrienoic acid, both the (S) and (R) stereoisomers exist, namely this compound and 9(R)-HpOTrE. nih.govnih.gov Similarly, other oxylipins derived from ALA, such as the 9,16-DiHOTrE isomers, have shown isomer-dependent activity. mdpi.com

While this compound is a primary product of certain LOX enzymes, the biological activities of 9(R)-HpOTrE and the potential differences in function between these stereoisomers are areas requiring further investigation. Studies on other oxylipins, like the 9-HODE enantiomers, have demonstrated opposite effects depending on their stereochemistry, with the (S)-enantiomer showing antiproliferative effects and the (R)-enantiomer activating different receptors and inducing cell proliferation. nih.gov

Future research should systematically investigate the biological activities of purified this compound and 9(R)-HpOTrE to determine if their functions differ. This includes examining their respective roles in inflammation, signaling pathway modulation, and interactions with potential receptors. Understanding the stereoisomeric specificity is crucial for accurately interpreting research findings and for the rational design of targeted interventions.

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the biosynthesis of 9(S)-HpOTrE, and how can researchers validate these pathways experimentally?

- Answer : this compound is synthesized via lipoxygenase (LOX)-catalyzed oxidation of α-linolenic acid (α-LeA). To validate this, researchers can:

- Use in vitro enzyme assays with recombinant LOX isoforms and monitor product formation via liquid chromatography-mass spectrometry (LC-MS) .

- Employ isotopic labeling (e.g., ¹³C- or ²H-labeled α-LeA) to trace oxygen insertion at the C9 position, confirming stereospecificity .

- Compare reaction kinetics under varying pH and substrate concentrations to identify optimal conditions for this compound production .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Answer :

- LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Use reverse-phase columns (C18) and negative ionization mode to resolve this compound from isomers like 13(S)-HpOTrE .

- Internal standards : Deuterated analogs (e.g., d4-9(S)-HpOTrE) correct for matrix effects and extraction losses .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plant or cell lysates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell types?

- Answer : Contradictions often arise from context-dependent metabolism or signaling crosstalk. Methodological approaches include:

- Cell-specific metabolomics : Track this compound degradation products (e.g., 9,10-EOTrE) using untargeted LC-MS to identify competing pathways (e.g., cytochrome P450 vs. hydroperoxide lyase activity) .

- Knockout/down models : Silence genes encoding downstream enzymes (e.g., AOS, HPL) to isolate this compound’s direct effects .

- Dose-response profiling : Use physiologically relevant concentrations (nM–µM) to avoid artifactual pro-inflammatory or apoptotic responses .

Q. What experimental designs are optimal for studying this compound’s role in plant defense mechanisms against herbivores?

- Answer :

- Integrated omics : Combine transcriptomics (RNA-seq) and metabolomics to link this compound accumulation with defense gene clusters (e.g., LOX2S, HPL1) .

- Herbivore elicitation : Apply oral secretions from insects (e.g., Bombyx mori) to mimic natural herbivory and measure this compound dynamics via time-course experiments .

- Genetic validation : Overexpress or silence LOX isoforms in model plants (e.g., Arabidopsis) to confirm causality in defense phenotypes .

Q. How can researchers address challenges in reproducing this compound’s signaling effects in mammalian systems?

- Answer :

- Stability controls : Pre-test compound stability in cell culture media (e.g., DMEM) under experimental conditions (37°C, 5% CO₂) using LC-MS .

- Receptor specificity assays : Use competitive binding assays (e.g., SPR, ITC) to verify interactions with proposed receptors (e.g., PPARγ) versus non-specific lipid-binding proteins .

- Cross-species comparisons : Compare responses in human cell lines versus rodent models to identify conserved pathways .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing variability in this compound levels across biological replicates?

- Answer :

- Mixed-effects models : Account for batch effects (e.g., extraction dates) and biological variability .

- Principal component analysis (PCA) : Identify outliers or confounding factors (e.g., oxidation during sample storage) .

- Power analysis : Pre-determine sample size using pilot data to ensure sufficient sensitivity for detecting biologically relevant differences (e.g., ≥3-fold change) .

Q. How should researchers validate the specificity of antibodies or probes targeting this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.